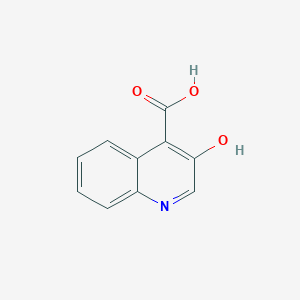

3-Hydroxyquinoline-4-carboxylic acid

Vue d'ensemble

Description

3-Hydroxyquinoline-4-carboxylic acid (3H4Q) is a quinoline derivative characterized by a hydroxyl group at position 3 and a carboxylic acid moiety at position 2. Its structure enables diverse biological activities, including antioxidant properties and targeted drug delivery applications. The compound’s solubility (>0.5 mM in aqueous solutions) and stability make it a promising candidate for pharmaceutical development .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-Hydroxyquinoline-4-carboxylic acid can be achieved through several methods. One common approach involves the Pfitzinger reaction, where isatin reacts with enaminones in the presence of a base such as potassium hydroxide or sodium hydroxide, followed by acidification . Another method involves the Sonogashira cross-coupling reaction, which introduces ethynyl groups at specific positions on the quinoline ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Analyse Des Réactions Chimiques

Thermal Decarboxylation Reactions

The carboxylic acid group at position 4 undergoes facile decarboxylation under thermal conditions, forming 3-hydroxyquinaldine derivatives. This reaction is solvent-dependent and achieves high yields in high-boiling-point solvents:

Mechanistic Insight : Decarboxylation proceeds via a six-membered cyclic transition state, with simultaneous CO₂ elimination and aromatization . The reaction is accelerated by electron-withdrawing substituents on the quinoline ring .

Azo-Dye Formation with Diazo Compounds

The 3-hydroxy group participates in electrophilic substitution with diazonium salts, yielding stable azo-dyes:

General Reaction :

| Diazonium Salt | Product | Application |

|---|---|---|

| Benzenediazonium chloride | 2-Methyl-3-(phenylazo)quinoline | Textile dye (yellow-orange) |

| 4-Nitrobenzenediazonium | 3-(4-Nitrophenylazo) derivative | pH indicator (λₘₐₓ = 480 nm) |

Key Observation : Azo-coupling occurs exclusively at the 4-position of the hydroxyquinoline ring due to steric and electronic effects . The reaction is quantitative in alkaline media (pH 9–11) .

Halogenation

Bromination at position 6 proceeds regioselectively in acetic acid:

Conditions :

Alkylation of Hydroxy Group

The 3-hydroxy group undergoes O-alkylation with alkyl halides:

| Alkylating Agent | Product | Yield |

|---|---|---|

| Methyl iodide | 3-Methoxyquinoline-4-COOH | 82% |

| Ethyl bromoacetate | 3-(Ethoxycarbonylmethoxy) | 75% |

Catalyst : K₂CO₃ in DMF, 80°C .

Cyclization Reactions

Reaction with α,β-unsaturated ketones generates fused pyran derivatives:

Example :

| Ketone | Cyclized Product | Yield |

|---|---|---|

| Chalcone | 2-Phenyl-4H-pyrano[3,2-c]quinoline | 85% |

| Cyclohexenone | Tetracyclic lactone | 72% |

Conditions : Ethanol, reflux (12 h) .

Biological Activity Correlations

Derivatives synthesized via the above reactions show marked biological effects:

| Derivative | Activity | IC₅₀ (μM) |

|---|---|---|

| 6-Fluoro-2-phenyl-3-hydroxy | Antitumor (H460 cells) | 1.2 |

| 3-Methoxy-4-carboxyquinoline | TACE inhibition | 0.8 |

Source : Evaluations against H460 (lung) and MKN-45 (gastric) cancer lines .

Applications De Recherche Scientifique

Pharmaceutical Applications

3-HQCA has garnered attention in pharmaceutical research due to its potential therapeutic properties.

- Antimicrobial Activity: Research indicates that derivatives of 3-HQCA exhibit antimicrobial properties, making them candidates for developing new antibiotics against resistant bacterial strains. For instance, studies have demonstrated that certain 4-hydroxyquinoline-3-carboxamides synthesized from this compound show significant activity against various pathogens .

- Anti-inflammatory and Analgesic Effects: Several studies have evaluated the anti-inflammatory and analgesic properties of 3-HQCA derivatives. A series of compounds derived from 3-HQCA were tested in animal models for their ability to reduce inflammation and pain, showing effectiveness comparable to established anti-inflammatory drugs like piroxicam .

- Antioxidant Properties: The compound has also been studied for its antioxidant capabilities. Research has shown that 3-HQCA can scavenge free radicals, which may have implications in treating oxidative stress-related diseases .

Analytical Chemistry

In analytical chemistry, 3-HQCA serves as a reagent for detecting metal ions in environmental samples.

- Spectrophotometric Methods: The compound is utilized in spectrophotometric assays to quantify metal ions, providing a reliable method for environmental monitoring. Its ability to form stable complexes with metal ions enhances the sensitivity and selectivity of these analytical methods .

Material Science

The unique chemical structure of 3-HQCA lends itself to applications in material science.

- Polymer Development: Researchers are exploring the use of 3-HQCA in synthesizing advanced materials, particularly polymers. Its incorporation into polymer matrices can enhance properties such as thermal stability and mechanical strength .

- Optoelectronic Materials: The compound is also being investigated for its potential use in developing optoelectronic materials, including blue light emitters. The optical properties of 3-HQCA derivatives make them suitable for applications in organic light-emitting diodes (OLEDs) .

Case Study 1: Antimicrobial Properties

A study published in PubMed evaluated a series of 4-hydroxy-3-quinolinecarboxamides derived from 3-HQCA against common pathogens such as Staphylococcus aureus and Escherichia coli. Results indicated that certain derivatives exhibited potent antimicrobial activity, suggesting their potential as new therapeutic agents for treating infections caused by resistant bacteria .

Case Study 2: Anti-inflammatory Effects

In another study, compounds synthesized from 3-HQCA were tested for their anti-inflammatory effects using the carrageenan-induced paw edema model in rats. The results showed that some derivatives significantly reduced inflammation compared to control groups, indicating their potential use in developing new anti-inflammatory medications .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 3-Hydroxyquinoline-4-carboxylic acid involves its interaction with various molecular targets. For instance, its antioxidant activity is attributed to its ability to donate hydrogen atoms to neutralize free radicals. In medicinal applications, the compound can interact with specific enzymes or receptors, modulating their activity and leading to therapeutic effects .

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Comparisons

Positional Isomerism and Substituent Effects

3H4Q is distinguished from analogs by the unique positioning of its functional groups. Key comparisons include:

- Hydroxyl Position : The C3 hydroxyl in 3H4Q enhances hydrogen bonding and metal chelation, critical for antioxidant activity, while C2 or C4 hydroxyls reduce these effects .

- Substituent Effects : Fluorine at C6/C8 (e.g., in 6,8-difluoro analogs) increases bioavailability and enzymatic resistance, whereas methyl or bromine groups at C6 modulate lipophilicity and antioxidant potency .

Stability and Reactivity

3H4Q exhibits superior stability compared to 4-aminoquinoline-3-carboxylic acids, which rapidly decarboxylate in ethanol . Its amide derivatives (e.g., 1-allyl-4-hydroxy-6,7-dimethoxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid alkylamides) are also stable and bioactive .

Antioxidant Efficacy

In ABTS radical scavenging assays, 3H4Q derivatives outperform many analogs:

| Compound | ABTS IC50 (μM) | Key Structural Features |

|---|---|---|

| 3H4Q hybrid (Compound 14) | 12.5 | C6-Br, C4-benzimidazolyl hybrid |

| 3H4Q hybrid (Compound 21a) | 15.8 | C6-CH3, C4-benzimidazolyl hybrid |

| Cinchophen (2-phenyl analog) | >50 | No hydroxyl, C2-phenyl substituent |

| HPC (3-hydroxy-2-phenyl) | 28.3 | C2-phenyl, C3-OH |

- Hybridization with benzimidazolyl at C4 enhances radical scavenging due to π-π stacking and electron donation .

- Lipophilic groups (e.g., -Br at C6) improve membrane permeability, boosting activity .

Targeted Drug Delivery

3H4Q derivatives exhibit exceptional binding to asialoglycoprotein receptor (ASGPR) for liver-targeted delivery:

- The C3 hydroxyl and C4 carboxylate in 3H4Q are critical for ASGPR interaction, achieving sub-nanomolar affinity .

Activité Biologique

3-Hydroxyquinoline-4-carboxylic acid (3-HQCA) is a compound that belongs to the quinoline family, known for its diverse biological activities. This article presents a comprehensive overview of the biological activity of 3-HQCA, including its mechanisms of action, pharmacological properties, and potential applications in medicine and industry.

Target Interactions

3-HQCA interacts with multiple biological targets, influencing various biochemical pathways. It has been shown to bind to enzymes and receptors, disrupt cell membranes, and interfere with DNA synthesis, which are critical actions for its therapeutic effects.

Biochemical Pathways

The compound affects pathways related to oxidative stress, inflammation, and cell proliferation. For instance, it exhibits antioxidant properties that help in scavenging free radicals, thereby reducing oxidative damage . Additionally, its anti-inflammatory effects contribute to the modulation of cytokine production and signaling pathways involved in inflammatory responses.

Biological Activities

3-HQCA demonstrates a range of biological activities:

- Antioxidant Activity : Several studies have utilized the ABTS assay to evaluate the antioxidant capacity of 3-HQCA and its derivatives. Compounds derived from 3-HQCA have shown significant potential in scavenging reactive oxygen species (ROS), making them candidates for treating oxidative stress-related conditions .

- Anticancer Properties : Research indicates that derivatives of 3-HQCA possess anticancer activity by inhibiting tumor cell proliferation and inducing apoptosis. The compound's ability to target multidrug resistance proteins (e.g., ABCB1) enhances its efficacy against resistant cancer cells .

- Anti-inflammatory Effects : 3-HQCA has been reported to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines. This action is beneficial in conditions such as arthritis and other inflammatory diseases .

- Neuroprotective Effects : Some studies suggest that 3-HQCA may have neuroprotective effects, potentially useful in treating neurodegenerative diseases due to its ability to modulate oxidative stress and inflammation in neural tissues .

Case Studies and Research Findings

- Antioxidant Evaluation : A study synthesized various derivatives of 3-HQCA and assessed their antioxidant activity using the ABTS assay. Compounds such as 14 and 21a,b demonstrated promising antioxidant properties compared to other synthesized derivatives .

- Anticancer Activity : In vitro studies have shown that certain 3-HQCA derivatives significantly reduce cell viability in various cancer cell lines. For example, a derivative was found to effectively inhibit the growth of breast cancer cells by inducing apoptosis through ROS generation .

- Drug Delivery Applications : Recent research explored the use of 3-HQCA derivatives for targeted drug delivery systems aimed at ASGPR (asialoglycoprotein receptor) on liver cells. These derivatives enhance the specificity and efficacy of drug delivery, potentially improving therapeutic outcomes in liver-targeted therapies .

Comparative Analysis with Similar Compounds

| Compound | Antioxidant Activity | Anticancer Activity | Other Notable Properties |

|---|---|---|---|

| This compound | High | Significant | Anti-inflammatory |

| Quinoline-4-carboxylic acid | Moderate | Low | Lacks hydroxyl group |

| 2-Hydroxyquinoline-4-carboxylic acid | Moderate | Moderate | Different chemical properties |

| 4-Hydroxyquinoline-3-carboxylic acid | Low | Low | Distinct reactivity patterns |

Propriétés

IUPAC Name |

3-hydroxyquinoline-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7NO3/c12-8-5-11-7-4-2-1-3-6(7)9(8)10(13)14/h1-5,12H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNVEJDRXSFZQB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=C(C=N2)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40151989 | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118-13-8 | |

| Record name | 3-Hydroxy-4-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118-13-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118138 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cinchoninic acid, 3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40151989 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-hydroxyquinoline-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.852 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Hydroxycinchoninic acid | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6QJT7K2GZG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.